molecular formula C21H20F4N4O2 B2850039 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396636-92-2

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

カタログ番号: B2850039
CAS番号: 1396636-92-2
分子量: 436.411
InChIキー: KTFRRLAHBLVPRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrimidine core substituted at the 4-position with a cyclopropyl group and at the 6-position with a trifluoromethyl group. The pyrimidine is linked via an ethyl chain to a pyrrolidine-3-carboxamide moiety, which is further substituted with a 4-fluorophenyl group at the 1-position and a 5-oxo group. The trifluoromethyl and cyclopropyl groups enhance metabolic stability and conformational rigidity, respectively, while the 4-fluorophenyl group contributes to lipophilicity and target-binding interactions.

特性

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N4O2/c22-14-3-5-15(6-4-14)29-11-13(9-19(29)30)20(31)26-8-7-18-27-16(12-1-2-12)10-17(28-18)21(23,24)25/h3-6,10,12-13H,1-2,7-9,11H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFRRLAHBLVPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F4N4OC_{18}H_{20}F_4N_4O with a molecular weight of 396.37 g/mol. The structure consists of a pyrimidine ring with trifluoromethyl and cyclopropyl substituents, linked to a pyrrolidine moiety that bears an amide functional group.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including compounds similar to the target compound, exhibit notable anticancer properties. For instance, in vitro studies on A549 human lung adenocarcinoma cells revealed that certain 5-oxopyrrolidine derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cell LineReference
Compound 2115.2A549 (lung cancer)
Compound 2210.5K562 (leukemia)
Compound 1812.8HeLa (cervical)

These findings suggest that structural modifications can enhance the anticancer activity of pyrrolidine derivatives.

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has also been evaluated against multidrug-resistant pathogens. Notably, compounds bearing the trifluoromethyl pyrimidine moiety demonstrated significant activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundMinimum Inhibitory Concentration (MIC)PathogenReference
Compound A8 µg/mlMRSA
Compound B16 µg/mlVRE
Compound C32 µg/mlMDR E. coli

These results indicate the potential for developing new antimicrobial agents targeting resistant bacterial strains.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide:

  • Study on Anticancer Properties : A study assessed various derivatives in an A549 cell model, showing that modifications significantly impacted cytotoxicity profiles, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against clinical isolates of MRSA and Acinetobacter baumannii, demonstrating that certain derivatives possessed potent activity against these pathogens, which are notoriously difficult to treat .

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound is compared below with analogs from the provided evidence:

Table 1: Structural Comparison
Compound ID/Name Core Structure Key Substituents Functional Groups
Target Compound Pyrimidine 4-cyclopropyl, 6-trifluoromethyl, 1-(4-fluorophenyl), 5-oxo-pyrrolidine Amide, Ether
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, 3-((1-methylcyclopropyl)carbamoyl), 6-(trifluoroethylamino) Amide, Furan
1223585-67-8/3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide Pyrazine Cyclopropylmethyl, 5-fluoroindol-3-yl, 3,4-dimethylphenyl Amide, Carboxylic acid
1221878-83-6/(S)-3-benzyloxy-N-(4-(4-fluorophenoxy)phenyl)-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamido)propanamide Propanamide 4-fluorophenoxy, benzyloxy, 4-methyltriazole Amide, Triazole
Key Observations:

Core Heterocycles :

  • The target compound’s pyrimidine core differs from the furopyridine in and pyrazine in . Pyrimidines are often associated with kinase inhibition, while furopyridines and pyrazines may exhibit varied bioactivity due to electronic differences .
  • The 5-oxo-pyrrolidine in the target compound introduces a rigid, planar moiety absent in analogs with flexible alkyl chains (e.g., cyclopropylmethyl in 1223585-67-8).

Substituent Profiles: Trifluoromethyl/Trifluoroethyl: Both the target compound and the furopyridine analog () include trifluoromethyl/trifluoroethyl groups, which improve metabolic stability and membrane permeability . Cyclopropyl: Present in the target compound and ’s analog, this group reduces steric hindrance and enhances binding pocket compatibility compared to bulkier substituents like benzyloxy (1221878-83-6) .

Hypothesized Pharmacological Profiles

While direct bioactivity data are unavailable, structural trends suggest:

  • Target Compound : Pyrimidine-based analogs often target enzymes (e.g., kinases, DHFR) due to hydrogen-bonding capabilities. The 5-oxo-pyrrolidine may mimic peptide backbones, enabling protease inhibition.
  • Analog: The furopyridine core and trifluoroethylamino group could favor CNS penetration or GPCR modulation.
  • Compounds : Triazole- and benzothiophene-containing analogs (e.g., 1221878-83-6) may exhibit antimicrobial or anticancer activity due to heterocycle diversity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。